2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2-Amino-5,6,7,8-tetrahydronaphthalene and 6-Aminotetralin . This compound is a derivative of naphthalene and is characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-nitronaphthalene, followed by reduction to the corresponding amine . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction parameters are optimized to achieve high yield and purity. Continuous flow reactors are sometimes employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the hydroxyl group.
6-Amino-1,2,3,4-tetrahydronaphthalene: Another derivative with a similar structure but different functional groups.
Uniqueness
2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,12H,1-4,11H2 |
InChI Key |
GQHYWPQAHVAGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)N |
Origin of Product |
United States |
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